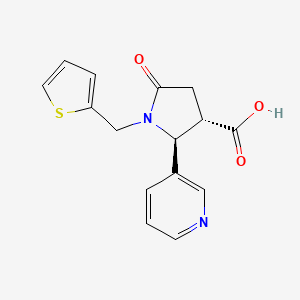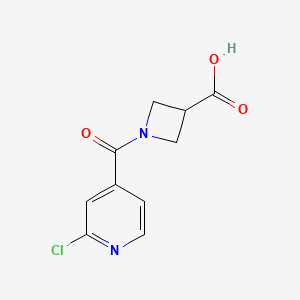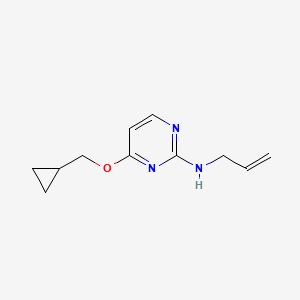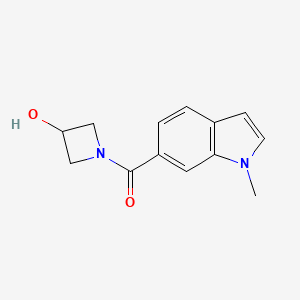
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one (abbreviated as APSE) is an organosulfur compound that is synthesized from the reaction of 3-aminopyrrolidine and 4-pyridinethiol. It is a versatile compound, with a wide range of applications in scientific research, including drug development, drug delivery, and biochemistry. APSE is also known for its ability to form stable coordination complexes with transition metals, which makes it a useful tool for studying metal-ligand interactions.
Aplicaciones Científicas De Investigación
Electrooptic Film Fabrication
- The compound has been studied in the context of electrooptic film fabrication. Specifically, its application in creating chromophore monolayers for thin films has been explored. This is significant in developing materials with controlled microstructure and optical/electrooptic responses (Facchetti et al., 2006).
Fluorescent Chemosensor Development
- Research has identified its potential in developing fluorescent chemosensors. This particular chemical structure has been found effective in detecting ions like Fe3+ and substances such as picric acid at nanomolar levels, which is crucial in environmental monitoring and security (Shylaja et al., 2020).
Crystal and Molecular Structure Analysis
- The compound has been used to explore crystal and molecular structures. Studies have focused on understanding its interactions and bonding patterns, which are fundamental in the field of crystallography and material science (Percino et al., 2006).
Complexation Studies
- It plays a role in complexation studies, particularly in forming compounds with metals like Cadmium(II). These studies are crucial for understanding molecular interactions and developing new materials with specific properties (Hakimi et al., 2013).
Synthesis of Functionalized Crown Ethers
- The compound is used in synthesizing building blocks for functionalized crown ethers. These ethers have applications in host-guest chemistry, a field important for developing molecular recognition systems (Nawrozkij et al., 2014).
Synthesis of Pyrrolidin-2-ones
- Its reaction with different indoles leads to the synthesis of pyrrolidin-2-ones, compounds that have potential applications in pharmaceutical and chemical industries (Sadovoy et al., 2011).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c12-9-3-6-14(7-9)11(15)8-16-10-1-4-13-5-2-10/h1-2,4-5,9H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUBFMEMKXUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CSC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)


![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)



